(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one

Descripción general

Descripción

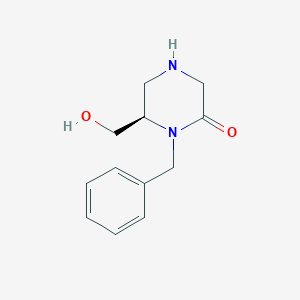

®-1-Benzyl-6-hydroxymethyl-piperazin-2-one is a piperazine derivative with a hydroxymethyl group at the sixth position and a benzyl group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

Industrial Production Methods

Industrial production of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of each step.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

®-1-Benzyl-6-hydroxymethyl-piperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzylpiperazine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

6-Hydroxymethylpiperazine: Lacks the benzyl group, affecting its binding affinity and specificity.

Uniqueness

®-1-Benzyl-6-hydroxymethyl-piperazin-2-one is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Actividad Biológica

(R)-1-Benzyl-6-hydroxymethyl-piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with central nervous system receptors and its applications in drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and a hydroxymethyl group. Its molecular formula is with a molar mass of approximately 222.24 g/mol. The structural characteristics enhance its binding affinity to various biological targets, influencing its pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzyl and hydroxymethyl groups are crucial for binding, affecting neurotransmitter systems and enzyme inhibition pathways. Notably, the compound has shown potential in modulating serotonin and dopamine receptors, which are vital for mood regulation and cognitive functions.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- CNS Activity : The compound has been studied for its potential as an anxiolytic and antidepressant agent due to its interactions with serotonin receptors.

- Enzyme Inhibition : It has demonstrated inhibitory effects on certain enzymes, including monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including prostate cancer cells (PC3 and DU145). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Applications in Drug Design

This compound serves as a valuable pharmacophore in drug design, particularly for central nervous system-related therapies. Its structural features allow for the synthesis of analogs with enhanced biological activity or altered pharmacokinetic properties. Ongoing research aims to optimize these derivatives for better efficacy and safety profiles .

Propiedades

IUPAC Name |

(6R)-1-benzyl-6-(hydroxymethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-9-11-6-13-7-12(16)14(11)8-10-4-2-1-3-5-10/h1-5,11,13,15H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVFAVLGCLMETR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CN1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)CN1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649637 | |

| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217657-81-2 | |

| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.